molecular formula C17H18N4O B11695166 3-methyl-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide

3-methyl-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11695166
M. Wt: 294.35 g/mol
InChI Key: BZJKEWXLKVNCLS-NNSCXYALSA-N
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Description

3-methyl-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that includes a pyrazole ring and a conjugated diene system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate hydrazides with aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazole ring and the conjugated diene system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-methyl-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

5-methyl-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H18N4O/c1-13(8-6-7-11-15-9-4-3-5-10-15)18-21-17(22)16-12-14(2)19-20-16/h3-12H,1-2H3,(H,19,20)(H,21,22)/b8-6+,11-7+,18-13+

InChI Key

BZJKEWXLKVNCLS-NNSCXYALSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C(\C)/C=C/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=C(C)C=CC=CC2=CC=CC=C2

Origin of Product

United States

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